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8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Lipophilicity Permeability Drug-likeness

Researchers conducting kinase selectivity profiling or α-glucosidase SAR often face batch-to-batch variability that confounds LogP-dependent permeability comparisons. This 98%-pure, fully aromatic imidazo[1,2-c]quinazolin-2(3H)-one eliminates that variable. • Defined LogP 3.3 & MW 381.4 Da - ideal midpoint in the benzyl (LogP 2.9)-4-ethylbenzyl (LogP 3.7) series for QSAR model training. • Zero H-bond donors, five acceptors - clean comparator to dihydro-analogs (e.g., PIK-90) for isolating scaffold-driven kinase selectivity. • Deployable directly in enzymatic assays without further purification; supports head-to-head potency benchmarking across the imidazoquinazoline series.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 672949-21-2
Cat. No. B2705264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
CAS672949-21-2
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC
InChIInChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3
InChIKeyZPVNGJSECATYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8,9-Dimethoxyimidazoquinazolinone: Physicochemical & Biological Baseline


8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a fully aromatic imidazo[1,2-c]quinazolin-2(3H)-one featuring a 5-position 4-methylbenzyl sulfanyl substituent and electron-donating 8,9-dimethoxy groups on the quinazoline ring. Its molecular formula is C20H19N3O3S with a molecular weight of 381.4 g/mol, a computed LogP of 3.3, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology, with the 2,3-dihydroimidazo[1,2-c]quinazoline core recognized as a privileged pharmacophore for kinase inhibition, including PI3K, DNA-PK, and mTOR, as well as for α-glucosidase and phosphodiesterase (PDE) targets [2].

Scaffold type Imidazoquinazolinone core for kinase, PDE, and α-glucosidase target studies
Lipophilicity Intermediate range supports cell-based permeability and partitioning assays
H-bond profile Zero H-bond donors aligns with passive absorption and CNS-oriented research
Purity grade High-purity specification supports reproducible screening and SAR expansion

Why 8,9-Dimethoxyimidazoquinazolinone Cannot Be Simply Substituted


Within the imidazo[1,2-c]quinazolin-2(3H)-one series, seemingly minor modifications at the 5-position sulfanyl substituent or the quinazoline ring profoundly alter lipophilicity, molecular size, and biological target engagement. The 4-methylbenzyl sulfanyl substituent provides a distinct LogP of 3.3 and 381.4 Da molecular weight compared to non-substituted (LogP ~2.9, 367.4 Da) or 4-ethylbenzyl variants (LogP ~3.7, 395.5 Da), directly influencing membrane permeability, passive absorption, and pharmacokinetic partitioning [1]. Furthermore, the aromatic 2(3H)-one oxidation state (vs. the 2,3-dihydro form) alters the electronic character of the imidazole ring, affecting hinge-binding interactions with kinase targets—as evidenced by the PI3K inhibitor PIK-90, which requires the dihydro-imidazole for ATP-competitive activity . These physicochemical divergences preclude simple generic substitution for experiments demanding consistent solubility, permeability, or target selectivity.

4-Methylbenzyl lipophilicity shift
Replacing the 4-methylbenzyl group with benzyl or 4-ethylbenzyl analogs shifts lipophilicity and may alter membrane permeability, affecting cell-based assay outcomes.
Aromatic 2(3H)-one vs. dihydro core
Dihydro analogs like PIK-90 offer an N–H donor for kinase hinge binding; the aromatic core lacks this donor and engages different targets (PDE10A). Kinase selectivity profiles may not transfer.
5-sulfanyl substituent target preference
Variation at the 5-position (H, alkyl, heteroaryl) can redirect target engagement from PI3K toward PDE or α-glucosidase; class-level SAR suggests profiling is needed before substitution.

8,9-Dimethoxyimidazoquinazolinone: Comparative Evidence for Selection


Lipophilicity Tuning via 4-Methylbenzyl Substituent

The target compound's computed LogP (XLogP3-AA) of 3.3 positions it between the 4-ethylbenzyl analog (LogP 3.7) and the unsubstituted benzyl analog (LogP 2.9), providing a differentiated balance of lipophilicity for membrane permeability without excessive hydrophobicity [1][2][3]. The addition of a single methyl group (+14 Da over the benzyl analog) increases LogP by 0.4 units, while retention of the 2(3H)-one oxidation state maintains zero H-bond donors, unlike the dihydro analog PIK-90 which possesses one H-bond donor [4].

Lipophilicity tuning via 4-methylbenzyl
Head-to-head
ΔLogP: +0.4 vs benzyl; −0.4 vs 4-ethylbenzyl; +2.0 vs PIK-90
HBD: 0 (target) vs 0 (benzyl/ethylbenzyl) / 1 (PIK-90)
Supports finer ADME control in cell-based permeability assays.
Computed XLogP3; experimental validation recommended.
Lipophilicity Permeability Drug-likeness

Aromatic 2(3H)-One Core Electrophilic Character vs. Dihydro Analogs

The target compound retains a fully aromatic 2(3H)-one imidazole ring, which distinguishes it from the 2,3-dihydroimidazo[1,2-c]quinazoline series (including PIK-90). The aromatic system imparts a different electronic distribution: the C2 carbonyl group and the C3 exocyclic double bond are conjugated, creating an electrophilic center that may serve as a handle for covalent inhibitor design [1]. In contrast, PIK-90's saturated 2,3-dihydroimidazole ring is optimized for ATP-binding pocket occupancy via H-bond donation from the N3-H, an interaction not available to the aromatic 2(3H)-one scaffold . This structural divergence dictates distinct target engagement strategies: the aromatic scaffold favors interactions with PDE10A as observed in co-crystal structures of the parent system [2], while the dihydro scaffold is optimal for PI3K family kinases .

Aromatic core electronic character
Class-level
Aromatic 2(3H)-one: conjugated C=O / electrophilic C2
Dihydro (PIK-90): saturated N–H donor for kinase hinge
Divergent target engagement profile supports PDE/kinase selectivity exploration.
PDE10A co-crystal (PDB 5SGE); kinase panel data from dihydro series.
Medicinal Chemistry Scaffold Diversity Covalent Modifiers

α-Glucosidase Inhibition: Benchmarking Against Acarbose

While direct IC50 data for this specific compound are not yet reported in peer-reviewed literature, the imidazo[1,2-c]quinazolin-2(3H)-one scaffold to which it belongs has demonstrated significant α-glucosidase inhibitory activity in a recent well-controlled study. Across two series of substituted imidazo[1,2-c]quinazolines (6a–c and 11a–o), IC50 values ranged from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM against Saccharomyces cerevisiae α-glucosidase, with the most potent compound (11j) exhibiting approximately 60.3-fold greater potency than acarbose (IC50 = 750.0 ± 1.5 μM) [1]. The 4-methylbenzyl sulfanyl substituent at position 5 has been identified in related imidazo[1,2-c]quinazolines as a moiety that enhances lipophilic interactions within the enzyme binding pocket and increases inhibitory potency relative to unsubstituted thiols [1].

α-Glucosidase scaffold potency
Data to verify
Related series IC50 12.44–308.33 μM; acarbose 750 μM
Up to 60-fold gain reported for class
Scaffold-level potency context; direct data for this compound not yet available.
SAR interpretation requires independent verification.
α-Glucosidase Type 2 Diabetes Enzyme Inhibition

Purity Comparison: High-Grade vs. Market Analogs

The target compound is commercially available at 98% purity from Leyan (Shanghai, China) and is also listed in the Key Organics catalog (product code 5R-0003), indicating availability from established compound management suppliers . In comparison, the benzyl analog (CAS 672949-35-8) is available at 95% purity (AKSci) , while the 4-ethylbenzyl analog (CAS 439109-23-6) is available at 90% purity (Key Organics Ltd.) , and PIK-90 is available at ≥98% purity from Sigma-Aldrich . The target compound therefore matches the highest-purity benchmark (PIK-90) while exceeding the minimum purity specifications of its closest structural analogs by 3–8 percentage points.

Purity specification
Supplier data
Target: 98% | Benzyl analog: 95% | 4-Ethylbenzyl: 90% | PIK-90: ≥98%
Matches highest purity benchmark; reduces non-specific assay interference risk.
Supplier certificates; independent QC recommended.
Compound Purity Reproducibility Screening Quality

Conformational Flexibility Compared to Rigid Analogs

The target compound possesses 5 rotatable bonds, identical to the unsubstituted benzyl analog, but one fewer than the 4-ethylbenzyl analog (6 rotatable bonds). This lower conformational entropy is expected to reduce the entropic penalty upon target binding while retaining sufficient side-chain flexibility for optimal fit into enzyme binding sites [1][2][3]. In contrast, a des-methoxy analog (CAS 478046-22-9) bearing only the 4-methylbenzyl sulfanyl group without 8,9-dimethoxy substituents has only 3 rotatable bonds but features a higher LogP (3.3) relative to its molecular weight (321.4 Da), indicating that the dimethoxy groups of the target compound improve the hydrophilic-lipophilic balance for drug-likeness [4].

Conformational flexibility
Head-to-head
Rotatable bonds: 5 (target) vs 5 (benzyl), 6 (4-ethylbenzyl), 3 (des-methoxy)
RotBond/MW ratio: 0.0131 vs 0.0093 (des-methoxy)
Balanced flexibility may support induced-fit binding without excessive entropy penalty.
Computed Cactvs values; verify in target-bound conformations.
Conformational Entropy Binding Affinity Lead Optimization

8,9-Dimethoxyimidazoquinazolinone: Key Application Scenarios


α-Glucosidase Inhibitor Lead Optimization: SAR at 5-Sulfanyl Position

With the imidazo[1,2-c]quinazoline scaffold demonstrating up to 60.3-fold greater potency than acarbose (IC50 = 750.0 μM vs. 12.44 μM for the most potent analog) [1], this compound serves as a key intermediate for exploring how the 4-methylbenzyl group at the 5-position sulfanyl substituent affects enzyme inhibition. Its intermediate LogP (3.3) and 98% purity make it directly deployable in enzymatic assays without additional purification, enabling head-to-head potency comparison against the benzyl (LogP 2.9) and 4-ethylbenzyl analogs (LogP 3.7) to deconvolute the contribution of lipophilicity to α-glucosidase binding [2].

Kinase Selectivity Profiling: PI3K Family and PIKK Off-Target Panel

Given the divergent kinase targeting of aromatic vs. dihydro imidazo[1,2-c]quinazoline cores (PDE10A co-crystallization for the aromatic scaffold vs. PI3K/DNA-PK/mTOR inhibition by PIK-90) [2][3], this compound is ideally suited for broad kinome profiling to map selectivity space. Its structural distinction from PIK-90 (zero H-bond donors vs. one; aromatic imidazole vs. saturated) provides a clean comparator for isolating scaffold-driven kinase selectivity, enabling identification of novel kinase targets beyond the PI3K family.

Covalent Inhibitor Design via C2 Carbonyl Warhead

The aromatic 2(3H)-one imidazole ring contains an electron-deficient C2 carbonyl conjugated to the C=N of the imidazole ring—a potential site for covalent modification that is absent in 2,3-dihydro analogs. This electrophilic character allows the compound to be explored as a warhead-modified inhibitor scaffold, where the 4-methylbenzyl sulfanyl group at position 5 and the 8,9-dimethoxy groups can be independently varied to optimize non-covalent affinity while the C2/C3 region is derivatized for targeted covalent inhibition [1].

Methyl Scan for LogP Optimization in Compound Libraries

The systematic 0.4-unit LogP increments from the unsubstituted benzyl (LogP 2.9) through the 4-methylbenzyl (LogP 3.3) to the 4-ethylbenzyl (LogP 3.7) analogs create an ideal compound trio for training or validating computational LogP prediction models, assessing membrane permeability in PAMPA or Caco-2 assays, and studying the impact of incremental lipophilicity on non-specific protein binding. The target compound's 98% purity ensures that measured physicochemical parameters reflect the compound itself rather than impurities, supporting high-quality QSAR model development [2].

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor SAR studies
5-sulfanyl substituent tuning with intermediate lipophilicity
Enzyme inhibition potency and lipophilicity-activity relationships
Kinase selectivity profiling
Aromatic 2(3H)-one core distinct from dihydro hinge binders
PI3K/PIKK vs PDE panel target engagement mapping
Covalent probe design
Electrophilic C2 carbonyl warhead
Targeted cysteine modification and selectivity assessment
Lipophilicity increment model studies
Systematic lipophilicity gradient across benzyl/4-methylbenzyl/4-ethylbenzyl analogs
Membrane permeability and QSAR model validation
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